5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and a nitrogen atom . The compound you mentioned is a derivative of thiazole, with additional functional groups attached to the ring. These functional groups include a 2,6-difluorophenylmethyl group and a methyl group .
Synthesis Analysis
The synthesis of thiazole derivatives typically involves the reaction of an alpha-haloketone with a thioamide. The specific synthesis of “5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide” would likely involve similar reactions, with the appropriate precursors for the functional groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the thiazole ring, with the 2,6-difluorophenylmethyl group and the methyl group attached at specific positions on the ring .Chemical Reactions Analysis
Thiazoles are known to participate in a variety of chemical reactions, often serving as precursors to other compounds in synthetic chemistry . The specific reactions that “this compound” would undergo would depend on the reaction conditions and the other compounds present.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atoms in the 2,6-difluorophenylmethyl group would likely make this compound more electronegative .Scientific Research Applications
Fluorescent and Colorimetric Probes
Thiazole derivatives, such as the fluorescent and colorimetric pH probe BTABr, exhibit high water solubility and stability, making them potential candidates for real-time intracellular pH imaging. This underscores the utility of thiazole compounds in developing sensitive and selective sensors for biological and environmental monitoring (Diana et al., 2020).
Antimicrobial Agents
Synthesis of thiazole and thiadiazole derivatives has shown moderate antimicrobial activity against various bacterial and fungal strains, illustrating the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial therapies (Sah et al., 2014).
Corrosion Inhibition
Thiazole and thiadiazole compounds have been evaluated for their corrosion inhibition performance on metals, demonstrating their effectiveness in protecting against corrosion in aggressive environments. This application is crucial for extending the lifespan of metal-based structures and components in industrial settings (Kaya et al., 2016).
Material Science
The synthesis of thiazole derivatives for use in material science, particularly in the development of organic semiconductors and fluorescent materials, highlights the versatility of these compounds in creating advanced materials with desirable electronic and optical properties (Murai et al., 2017).
Cancer Research
Thiazolidinedione derivatives have shown promise in cancer research, with certain compounds exhibiting potent antiproliferative activity against various human cancer cell lines. This suggests the potential of thiazole derivatives in the development of new anticancer agents (Chandrappa et al., 2008).
Future Directions
Properties
IUPAC Name |
5-[(2,6-difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2S.BrH/c1-6-10(16-11(14)15-6)5-7-8(12)3-2-4-9(7)13;/h2-4H,5H2,1H3,(H2,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYUGHKZYLKRDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)CC2=C(C=CC=C2F)F.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.